Cas no 20747-41-5 (N-(1,3-dioxaindan-5-yl)methylidenehydroxylamine)
20747-41-5 structure
Product Name:N-(1,3-dioxaindan-5-yl)methylidenehydroxylamine
CAS-Nr.:20747-41-5
MF:C8H7NO3
MW:165.146082162857
CID:289479
PubChem ID:6861467
Update Time:2025-04-19
N-(1,3-dioxaindan-5-yl)methylidenehydroxylamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3-Benzodioxole-5-carboxaldehyde,oxime, [C(E)]-
- PIPERONAL, SYN -OXIME
- (E)-1-(1,3-benzodioxol-5-yl)-N-hydroxymethanimine
- (E)-3,4-epoxyhexane
- (E)-3,4-methylenedioxybenzaldehyde oxime
- (E)-3,4-Methylenedioxybenzaldoxime
- (E)-piperonal oxime
- 2,3-diethyl-oxirane
- 3,4-(methylenedioxy)benzaldoxime
- 3,4-Epoxyhexane
- 3,4-methylenedioxybenzaldehyde oxime
- AC1L3CFJ
- CTK1D6856
- E-oxime du piperonal
- Hexane, 3,4-epoxy-
- NSC245867
- Oxirane, 2,3-diethyl-
- trans-3,4-Epoxyhexane
- N-(1,3-dioxaindan-5-yl)methylidenehydroxylamine
- HMS560O13
- A815006
- VDAJDWUTRXNYMU-RUDMXATFSA-N
- (NE)-N-(1, 3-benzodioxol-5-ylmethylidene)hydroxylamine
- 1,3-Benzodioxole-5-carbaldehyde oxime #
- AI3-22262
- NSC-79
- Z49568304
- SCHEMBL8241402
- JS-3021
- CCG-50581
- CS-0270627
- (NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine
- Piperonaldoxime
- NSC79
- (E)-N-[(2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
- SR-01000639946-1
- 2089-36-3
- (E)-Benzo[d][1,3]dioxole-5-carbaldehydeoxime
- (E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime
- 3,4-Methylenedioxybenzaldoxime
- 20747-41-5
- 1,3-Benzodioxole-5-carboxaldehyde, oxime
- (5E)-1,3-benzodioxole-5-carboxaldehyde oxime
- NSC27012
- AKOS000304461
- Piperonal, oxime
- NSC-27012
- NSC 27012
-
- MDL: MFCD00016905
- Inchi: 1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+
- InChI-Schlüssel: VDAJDWUTRXNYMU-RUDMXATFSA-N
- Lächelt: O1COC2C=CC(/C=N/O)=CC1=2
Berechnete Eigenschaften
- Genaue Masse: 165.04300
- Monoisotopenmasse: 165.042593
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 183
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topologische Polaroberfläche: 51
Experimentelle Eigenschaften
- Dichte: 1.38
- Siedepunkt: 279.8°Cat760mmHg
- Flammpunkt: 123°C
- PSA: 51.05000
- LogP: 1.22340
N-(1,3-dioxaindan-5-yl)methylidenehydroxylamine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-15674-1000mg |
N-[(1,3-dioxaindan-5-yl)methylidene]hydroxylamine |
20747-41-5 | 95.0% | 1000mg |
$81.0 | 2023-09-24 | |
| Enamine | EN300-15674-2500mg |
N-[(1,3-dioxaindan-5-yl)methylidene]hydroxylamine |
20747-41-5 | 95.0% | 2500mg |
$149.0 | 2023-09-24 | |
| Enamine | EN300-15674-5000mg |
N-[(1,3-dioxaindan-5-yl)methylidene]hydroxylamine |
20747-41-5 | 95.0% | 5000mg |
$222.0 | 2023-09-24 | |
| Enamine | EN300-15674-10000mg |
N-[(1,3-dioxaindan-5-yl)methylidene]hydroxylamine |
20747-41-5 | 95.0% | 10000mg |
$339.0 | 2023-09-24 | |
| Enamine | EN300-15674-1.0g |
N-(1,3-dioxaindan-5-ylmethylidene)hydroxylamine |
20747-41-5 | 95% | 1.0g |
$81.0 | 2023-02-09 | |
| Enamine | EN300-15674-2.5g |
N-(1,3-dioxaindan-5-ylmethylidene)hydroxylamine |
20747-41-5 | 95% | 2.5g |
$149.0 | 2023-02-09 | |
| Enamine | EN300-15674-5.0g |
N-(1,3-dioxaindan-5-ylmethylidene)hydroxylamine |
20747-41-5 | 95% | 5.0g |
$222.0 | 2023-02-09 | |
| Enamine | EN300-15674-10.0g |
N-(1,3-dioxaindan-5-ylmethylidene)hydroxylamine |
20747-41-5 | 95% | 10.0g |
$339.0 | 2023-02-09 | |
| Key Organics Ltd | JS-3021-1MG |
(E)-N-[(2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine |
20747-41-5 | >97% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | JS-3021-5MG |
(E)-N-[(2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine |
20747-41-5 | >97% | 5mg |
£46.00 | 2025-02-09 |
N-(1,3-dioxaindan-5-yl)methylidenehydroxylamine Verwandte Literatur
-
1. 109. The polarimetric study of intramolecular rearrangement in inactive substances. Part VIII. α- and β-Furfuraldoximes and some other aldoximesT. S. Patterson,Charles Buchanan,Alexander J. Summers J. Chem. Soc. 1941 606
-
2. 479. Effects of solvents on the thermal interconversion of the piperonaldoximesR. J. W. Le Fèvre,J. Northcott J. Chem. Soc. 1949 2235
-
3. CLXXIV.—Some derivatives of anthraquinonedi-imideLeon Pierre George Keffler J. Chem. Soc. Trans. 1921 119 1476
-
4. LIV.—The isomerism of the oximes. Part VIII. Carbanilino- and carbethoxy-derivatives of the oximes and the mechanism of isomeric change in the oximes and their derivativesOscar Lisle Brady,Frederick Percy Dunn J. Chem. Soc. Trans. 1916 109 650
-
A. Cousen J. Chem. Soc. Abstr. 1924 126 i929
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